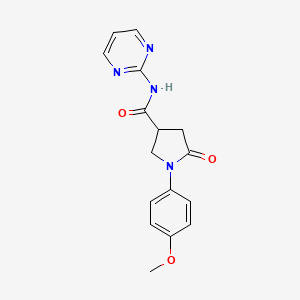

![molecular formula C15H17ClN4S B4629529 N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-1-pyrrolidinecarbothioamide](/img/structure/B4629529.png)

N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-1-pyrrolidinecarbothioamide

Descripción general

Descripción

N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-1-pyrrolidinecarbothioamide is a pyrazole derivative, a class of compounds known for their diverse pharmacological activities. The focus here is on its synthesis and the analysis of its molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of pyrazole derivatives like this compound typically involves cycloaddition reactions, ring closure of precursor molecules, or functionalization of existing pyrazole scaffolds. These processes can be optimized using various catalytic methods and conditions to achieve high yields and selectivity (Sivakumar et al., 2020).

Molecular Structure Analysis

Detailed molecular structure analysis is often performed using spectroscopic methods such as NMR, IR, and mass spectrometry, coupled with X-ray crystallography. These techniques provide insights into the compound's atomic arrangement, functional groups, and stereochemistry. Density Functional Theory (DFT) calculations further elucidate electronic properties, molecular orbitals, and potential reactivity sites (Uzun, 2022).

Chemical Reactions and Properties

Pyrazole derivatives engage in various chemical reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition, reflecting their versatile chemical properties. Their reactivity can be attributed to the presence of multiple reactive sites, including the pyrazole ring and substituent groups (Pitucha et al., 2010).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and stability, are influenced by its molecular structure. These characteristics are crucial for understanding its behavior in different environments and potential applications in material science (Jasinski et al., 2012).

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity with various reagents, and photophysical properties, are key to the compound's applications in chemical synthesis and as intermediates in the development of more complex molecules. These properties are determined through experimental studies and computational models (Boudjellal et al., 2020).

Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Activity

N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-1-pyrrolidinecarbothioamide and related derivatives have been synthesized and investigated for various pharmacological activities. Studies have shown that some of these compounds exhibit potent anti-inflammatory activity with minimal ulcerogenic effects and lipid peroxidation, compared to standard drugs like ibuprofen and flurbiprofen. Additionally, moderate antimicrobial activity against certain bacterial and fungal strains has been observed (Hussain & Kaushik, 2015).

Anticancer Properties

Certain pyrazole-1-carbothioamide nucleosides, similar in structure to this compound, have shown promising antiproliferative activity against various human cancer cell lines. One study demonstrated that a compound in this class exhibited significant anticancer activity, with IC50 values comparable to the reference drug 5-fluorouracil (5-FU) in different cancer cell lines (Radwan et al., 2019).

Topoisomerase IIα Inhibitory Activity

Novel pyrazole derivatives have been designed and synthesized for inhibiting topoisomerase IIα, a key enzyme in DNA replication, and have shown significant in vitro cytotoxicity against various cancerous cell lines. These compounds, including analogs of this compound, were also evaluated for their drug-likeliness properties based on ADME prediction, providing insights into potential anticancer agents (Alam et al., 2016).

Spin Crossover in Iron(II) Complexes

Research involving functionalized 2,6-bis(pyrazol-1-yl)pyridine ligands, which are structurally related to this compound, has revealed interesting properties in spin crossover (SCO) in their iron(II) complexes. This has implications for materials science, particularly in the field of molecular electronics and sensing (Attwood et al., 2019).

Cytotoxicity of Gold(III) Complexes

Gold(III) complexes of pyrazole-1-carbothioamide derivatives have been synthesized and characterized. They showed notable cytotoxic effects against various cell lines, with some complexes exhibiting higher cytotoxicity than cisplatin, a commonly used chemotherapy drug, against certain cell lines. This research indicates the potential use of these compounds in cancer therapy (Wang et al., 2011).

Corrosion Inhibition

A pyrazole carbothioamide compound has been synthesized and shown to act as an effective corrosion inhibitor for mild steel in an acidic medium. The study demonstrated the strong adsorption of the molecule on the steel surface, indicating its potential application in material protection and preservation (Boudjellal et al., 2020).

Antidepressant Activity

Pyrazole-1-carbothioamides, structurally similar to this compound, have been investigated for their antidepressant activity. In preclinical studies, certain derivatives demonstrated significant reduction in immobility time in animal models, suggesting their potential use as antidepressant medications (Mathew et al., 2014).

Propiedades

IUPAC Name |

N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]pyrrolidine-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN4S/c16-13-5-3-12(4-6-13)10-20-11-14(9-17-20)18-15(21)19-7-1-2-8-19/h3-6,9,11H,1-2,7-8,10H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRMYGFCRESFZHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=S)NC2=CN(N=C2)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-phenylacetamide](/img/structure/B4629452.png)

![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-(3-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4629458.png)

![4-isopropoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4629476.png)

![N-(2,4-dimethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B4629480.png)

![N-[4-(cyclopentyloxy)phenyl]benzenesulfonamide](/img/structure/B4629482.png)

![2-{[2-(2-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzenesulfonate](/img/structure/B4629486.png)

![N-(3,4-difluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4629502.png)

![ethyl 4-({[(2-bromobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4629505.png)

![2-chloro-N-[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]-4-fluorobenzamide](/img/structure/B4629507.png)

![4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4629528.png)

![N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4629531.png)

![3-amino-4-{[3-(dimethylamino)propyl]amino}-2H-chromen-2-one](/img/structure/B4629538.png)

![4-methoxy-N,N-dimethyl-3-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B4629545.png)